3-fluoro-N-(4-hydroxyphenyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
3-fluoro-N-(4-hydroxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-10-3-1-2-9(8-10)13(17)15-11-4-6-12(16)7-5-11/h1-8,16H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOOMGIXRORONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355627 | |
| Record name | 3-Fluoro-N-(4-hydroxy-phenyl)-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330828-38-1 | |
| Record name | 3-Fluoro-N-(4-hydroxy-phenyl)-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(4-hydroxyphenyl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 4-aminophenol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or N-cyclohexyl-2-pyrrolidone (CHP). The reaction conditions are generally mild, and the product is obtained through a condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-fluoro-N-(4-hydroxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-(4-hydroxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-fluoro-N-(4-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyphenyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Substituted Benzamide Derivatives
- Compound 4d (3-Fluoro-N-(4-((3-methyl-4-oxoquinazolin-2-yl)methoxy)phenyl)benzamide): This analog incorporates a quinazolinone moiety linked via an ether bridge. It exhibits potent antiproliferative activity (IC50 = 0.87–6.42 μM against cancer cells), surpassing Gefitinib in efficacy. Molecular docking confirms strong hydrogen bonding with EGFR<sup>wt</sup>-TK, suggesting enhanced target affinity compared to simpler benzamides .
- 3-Fluoro-N-(2-(3-fluorophenyl)cyclopropyl)benzamide (3a) : Replacing the hydroxyl group with a cyclopropyl-phenyl group increases potency as a metabotropic glutamate receptor 5 (mGluR5) modulator, showing a 4.5-fold potency boost over DFB (a reference compound) without cytotoxicity up to 1000 μM. Chlorine substitution at the same position (3b) reduces potency by 6.7-fold, highlighting fluorine's critical role .
Functional Group Modifications
- N-(4-Methoxyphenethyl)-N-(1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)benzamide: Replacing the hydroxyl group with methoxy and pyrrolidinone moieties shifts activity toward neurodegenerative targets, specifically inhibiting glutamate carboxypeptidase II (GCP II) for Alzheimer’s disease treatment .
- N-(3,4-Difluorophenyl)-3-methylbenzamide : Introducing methyl and difluoro groups reduces hydrogen-bonding capacity, likely altering solubility and target selectivity compared to the hydroxyl-containing parent compound .
Crystallographic and Spectral Data
- Crystal Packing : N-(4-Hydroxyphenyl)benzamide derivatives exhibit amide plane/phenyl ring tilt angles of 28–31°, similar to analogs like N-(4-nitrophenyl)benzamide. This conformation influences molecular stacking and solubility .
- IR Spectra : The absence of νS-H bands (~2500–2600 cm<sup>−1</sup>) in triazole-thione derivatives confirms tautomeric stability, a feature critical for maintaining bioactivity in related compounds .
Q & A
Q. Basic to Advanced Pharmacology
- Target identification : Molecular docking studies predict affinity for kinases (e.g., Btk) or receptors linked to inflammation .
- Validation assays :
- In vitro enzyme inhibition : IC₅₀ determination using fluorescence-based assays .
- Cellular assays : Apoptosis detection (Annexin V/PI staining) in cancer cell lines .
What computational tools are employed to model the binding affinity and selectivity of this compound?
Q. Advanced Computational Chemistry
- Molecular dynamics (MD) simulations : To study protein-ligand interactions over timeframes >100 ns .
- Free-energy perturbation (FEP) : Quantifies binding energy differences between analogs (e.g., fluorine vs. trifluoromethyl substituents) .
How does structural modification (e.g., fluorine position) impact structure-activity relationships (SAR) in analogs?
Q. Advanced Medicinal Chemistry
- Fluorine para vs. meta substitution : Para-fluoro analogs show enhanced metabolic stability due to reduced CYP450-mediated oxidation .
- Bioisosteric replacements : Replacing the hydroxyl group with methoxy improves membrane permeability (logP increase by 0.5 units) .
What methodologies assess the compound’s stability under varying pH and thermal conditions?
Q. Basic Pharmaceutical Development
- Forced degradation studies :
How is purity quantified, and what techniques detect trace impurities?
Q. Basic Quality Control
- Chiral HPLC : To separate enantiomers (if applicable) using amylose-based columns .
- Mass spectrometry : HRMS (ESI+) to confirm molecular ion ([M+H]⁺ m/z 246.0768) and detect impurities <0.1% .
What challenges arise in correlating in vitro potency with in vivo efficacy for this compound?
Q. Advanced Translational Research
- Pharmacokinetic (PK) bottlenecks : Low oral bioavailability (<20%) due to poor solubility (logS = -3.2). Solutions include nanoformulation or prodrug design .
- Metabolite identification : LC-MS/MS to track hepatic metabolites (e.g., glucuronide conjugates) .
Which advanced spectroscopic techniques resolve structural ambiguities in fluorinated benzamides?
Q. Advanced Analytical Chemistry
- 19F NMR : Detects fluorine environments (δ -110 to -120 ppm for aryl-F) and quantifies purity .
- X-ray crystallography : Single-crystal analysis to confirm bond lengths (C-F: 1.35 Å) and dihedral angles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
